molecular formula C9H12ClN3 B1592034 1-(2-Chloropyridin-4-yl)piperazine CAS No. 854159-45-8

1-(2-Chloropyridin-4-yl)piperazine

Cat. No.: B1592034
CAS No.: 854159-45-8
M. Wt: 197.66 g/mol
InChI Key: CVBPSGWUINXSQC-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)piperazine is an organic compound with the molecular formula C9H12ClN3 and a molecular weight of 197.67 g/mol It is a derivative of piperazine, a heterocyclic amine, and contains a chloropyridine moiety

Preparation Methods

The synthesis of 1-(2-Chloropyridin-4-yl)piperazine typically involves the reaction of 2-chloropyridine with piperazine. One common method is the nucleophilic substitution reaction where 2-chloropyridine is reacted with piperazine in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-Chloropyridin-4-yl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloropyridin-4-yl)piperazine is primarily recognized for its role in the development of pharmaceutical agents. It serves as a building block in the synthesis of various biologically active compounds.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit antidepressant-like effects. Studies have demonstrated that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Antipsychotic Properties

The compound has also been investigated for its potential antipsychotic properties. Some studies suggest that it may act as a D2 receptor antagonist, which is a common mechanism for many antipsychotic drugs. This activity could be beneficial in treating schizophrenia and other related disorders .

Drug Discovery

The compound is utilized in drug discovery processes, particularly as a scaffold for synthesizing novel therapeutic agents.

VAP-1 Inhibition

One notable application is its use as a VAP-1 (Vascular Adhesion Protein-1) inhibitor. VAP-1 plays a significant role in inflammation and vascular biology, making it a target for treating various inflammatory diseases. The compound's structural features facilitate the design of potent inhibitors that could lead to new anti-inflammatory therapies .

Cancer Therapeutics

Recent investigations have explored the potential of this compound derivatives in oncology. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Data Tables and Case Studies

The following table summarizes key findings from various studies on the applications of this compound:

Application AreaMechanism of ActionReference
Antidepressant ActivityModulation of serotonin and norepinephrine levels
Antipsychotic PropertiesD2 receptor antagonism
VAP-1 InhibitionAnti-inflammatory effects via VAP-1 blockade
Cancer TherapeuticsInduction of apoptosis and inhibition of proliferation

Comparison with Similar Compounds

1-(2-Chloropyridin-4-yl)piperazine can be compared with other piperazine derivatives, such as:

Biological Activity

1-(2-Chloropyridin-4-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a piperazine ring substituted with a chloropyridine moiety. The chemical formula is C10H12ClN3C_{10}H_{12}ClN_3, and it can be synthesized through various methods, including nucleophilic substitution reactions involving piperazine and chloropyridine derivatives. The incorporation of the chloropyridine enhances the biological activity compared to other piperazine derivatives due to its ability to interact with biological targets more effectively .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that this compound has moderate antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging between 32 to 64 µg/mL .

Antichlamydial Activity

In a study focusing on antichlamydial agents, derivatives of piperazine were evaluated for their ability to inhibit Chlamydia species. The results demonstrated that compounds similar to this compound could significantly reduce the formation of infectious elementary bodies (EBs) in infected cells, suggesting a potential therapeutic application against chlamydial infections .

The mechanism underlying the biological activity of this compound is believed to involve interference with essential bacterial processes. It may act by inhibiting specific enzymes or pathways critical for bacterial survival. For example, the compound has been noted to activate ClpP, an enzyme involved in protein degradation in bacteria, which could explain its antibacterial effects .

Case Study 1: Antibacterial Screening

In a systematic screening of various piperazine derivatives, including this compound, researchers found that modifications in the substituents significantly influenced antibacterial potency. The presence of electron-withdrawing groups like chlorine was crucial for enhancing activity against N. meningitidis and H. influenzae, with some derivatives showing up to a 20-fold increase in potency compared to standard antibiotics .

Case Study 2: Chlamydia Infection Model

In vivo studies using mouse models infected with Chlamydia trachomatis demonstrated that treatment with piperazine derivatives led to a marked decrease in infection rates. The study highlighted the potential of these compounds as lead candidates for developing new antichlamydial therapies, particularly emphasizing the role of structural modifications in enhancing efficacy .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target Pathogen MIC (µg/mL) Mechanism
AntibacterialStaphylococcus aureus32Inhibition of essential bacterial enzymes
Escherichia coli64Activation of ClpP enzyme
AntichlamydialChlamydia trachomatisNot specifiedDisruption of infectious EBs formation

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBPSGWUINXSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611870
Record name 1-(2-Chloropyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854159-45-8
Record name 1-(2-Chloropyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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